molecular formula C17H19NO5 B5323111 7-hydroxy-4,8-dimethyl-3-[2-(4-morpholinyl)-2-oxoethyl]-2H-chromen-2-one

7-hydroxy-4,8-dimethyl-3-[2-(4-morpholinyl)-2-oxoethyl]-2H-chromen-2-one

Cat. No. B5323111
M. Wt: 317.34 g/mol
InChI Key: HSXRDPOJYDSILF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-hydroxy-4,8-dimethyl-3-[2-(4-morpholinyl)-2-oxoethyl]-2H-chromen-2-one, also known as HDM-2 inhibitor, is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of the HDM-2 protein, which is responsible for the degradation of the tumor suppressor protein, p53.

Mechanism of Action

7-hydroxy-4,8-dimethyl-3-[2-(4-morpholinyl)-2-oxoethyl]-2H-chromen-2-one inhibitor works by inhibiting the this compound protein, which is responsible for the degradation of the tumor suppressor protein, p53. When p53 is stabilized, it activates the transcription of genes involved in cell cycle arrest, DNA repair, and apoptosis. This leads to the suppression of tumor growth and the induction of cell death in cancer cells.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have several biochemical and physiological effects. It induces apoptosis in cancer cells by activating the p53 pathway. It also sensitizes cancer cells to chemotherapy and radiotherapy. In addition, this compound inhibitor has been shown to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

7-hydroxy-4,8-dimethyl-3-[2-(4-morpholinyl)-2-oxoethyl]-2H-chromen-2-one inhibitor has several advantages for lab experiments. It is a potent inhibitor of the this compound protein and has been extensively studied for its potential as an anticancer agent. However, there are also some limitations to the use of this compound inhibitor in lab experiments. It can be toxic to normal cells at high concentrations and may have off-target effects.

Future Directions

There are several future directions for the research on 7-hydroxy-4,8-dimethyl-3-[2-(4-morpholinyl)-2-oxoethyl]-2H-chromen-2-one inhibitor. One direction is to investigate its potential use in combination with other anticancer agents to improve its efficacy. Another direction is to study its effects on the immune system and its potential use in immunotherapy. In addition, further research is needed to understand the long-term effects of this compound inhibitor and its potential use in the treatment of neurodegenerative diseases.
Conclusion:
In conclusion, this compound inhibitor is a promising chemical compound that has gained significant attention in scientific research. It has been extensively studied for its potential as an anticancer agent and has shown several biochemical and physiological effects. However, further research is needed to fully understand its mechanism of action and its potential use in the treatment of other diseases.

Synthesis Methods

The synthesis of 7-hydroxy-4,8-dimethyl-3-[2-(4-morpholinyl)-2-oxoethyl]-2H-chromen-2-one inhibitor involves several steps. The starting material is 7-hydroxy-4,8-dimethylcoumarin, which is reacted with 4-morpholineethanone to form 7-hydroxy-4,8-dimethyl-3-(4-morpholin-4-ylbutan-2-one)-2H-chromen-2-one. This intermediate is then reacted with ethyl chloroacetate to form this compound. The final product is obtained after purification by column chromatography.

Scientific Research Applications

7-hydroxy-4,8-dimethyl-3-[2-(4-morpholinyl)-2-oxoethyl]-2H-chromen-2-one inhibitor has been extensively studied for its potential as an anticancer agent. It has been shown to induce apoptosis in cancer cells by activating the p53 pathway, which leads to the suppression of tumor growth. This compound inhibitor has also been investigated for its ability to sensitize cancer cells to chemotherapy and radiotherapy. In addition, this compound inhibitor has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

7-hydroxy-4,8-dimethyl-3-(2-morpholin-4-yl-2-oxoethyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5/c1-10-12-3-4-14(19)11(2)16(12)23-17(21)13(10)9-15(20)18-5-7-22-8-6-18/h3-4,19H,5-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSXRDPOJYDSILF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CC(=O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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